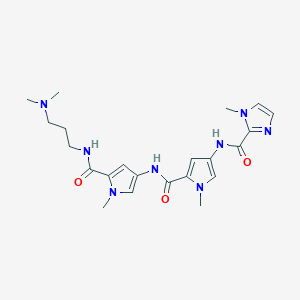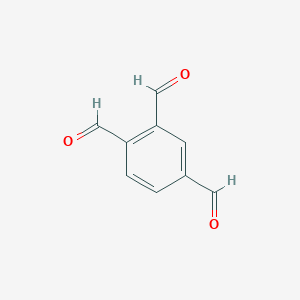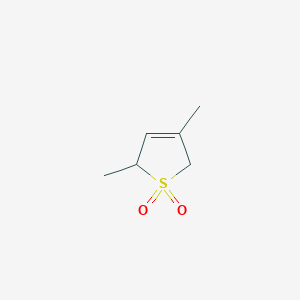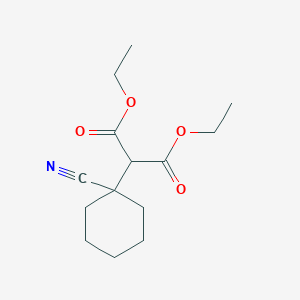
1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester is a chemical compound with the molecular formula C10H15NO3. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring with two methyl groups and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester can be achieved through several synthetic routes. One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in the presence of morpholine and anhydrous ethanol at room temperature. The reaction mixture is stirred for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and reagent concentrations. Advanced purification techniques such as recrystallization and chromatography are often employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various ester or amide derivatives.
Scientific Research Applications
1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid:
Ethyl nicotinate: A simpler ester derivative of nicotinic acid.
Methyl nicotinate: Another ester derivative with a methyl group instead of an ethyl group.
Uniqueness
1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester is unique due to its tetrahydropyridine ring structure and the presence of two methyl groups. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
10230-57-6 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-4-14-10(13)9-6(2)5-8(12)11-7(9)3/h6H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
ZXXBOEPDZSFYAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)CC1C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)
![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)
![2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B159773.png)

![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)


![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)




